molecular formula C6H11FO4 B12093163 Methyl 2-deoxy-2-fluoro-L-arabinofuranoside, min.

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside, min.

Cat. No.: B12093163
M. Wt: 166.15 g/mol
InChI Key: ULRUFWVRASYVEG-UHFFFAOYSA-N
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Description

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside is a fluorinated sugar derivative. It is an important compound in the field of organic chemistry due to its unique structural properties and reactivity. This compound is often used as a building block in the synthesis of more complex molecules and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside can be synthesized through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-deoxy-2-fluoro-D-arabinofuranosyl bromide, followed by methylation. The reaction typically requires the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination .

Industrial Production Methods

In an industrial setting, the production of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside may involve large-scale fluorination and methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-2-fluoro-L-arabinofuranoside involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by mimicking natural substrates, thereby interfering with metabolic processes. The fluorine atom in the compound enhances its stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-deoxy-2-fluoro-D-arabinofuranosyl bromide
  • 2-deoxy-2-fluoro-β-D-arabinofuranosylguanine
  • 2-deoxy-2-fluoro-4-azido-5-fluorouridine

Uniqueness

Methyl 2-deoxy-2-fluoro-L-arabinofuranoside is unique due to its specific structural configuration and the presence of a fluorine atom, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it particularly useful in synthetic and biochemical applications .

Properties

IUPAC Name

4-fluoro-2-(hydroxymethyl)-5-methoxyoxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO4/c1-10-6-4(7)5(9)3(2-8)11-6/h3-6,8-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRUFWVRASYVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)CO)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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